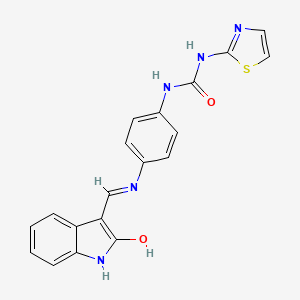![molecular formula C23H25F3N4O2 B12397326 2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRV-1387 is a benzofurazan derivative known for its ability to inhibit the aggregation of tau protein and amyloid-β. These proteins are associated with neurodegenerative diseases such as Alzheimer’s disease. TRV-1387 has shown promise in preclinical studies for its potential to mitigate the formation of neurofibrillary tangles and amyloid plaques, which are hallmarks of Alzheimer’s disease .
準備方法
The synthesis of TRV-1387 involves multiple steps, starting with the preparation of the benzofurazan core. The synthetic route typically includes the following steps:
Formation of the Benzofurazan Core: This involves the reaction of appropriate starting materials under controlled conditions to form the benzofurazan ring.
Functionalization: The benzofurazan core is then functionalized with various substituents to achieve the desired chemical structure. This may involve reactions such as nitration, reduction, and substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain TRV-1387 in high purity.
Industrial production methods for TRV-1387 would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and safety. This may include optimizing reaction conditions, using automated systems, and implementing quality control measures .
化学反応の分析
TRV-1387 undergoes various chemical reactions, including:
Oxidation: TRV-1387 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert TRV-1387 into reduced forms. Reagents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: TRV-1387 can undergo substitution reactions where one or more substituents on the benzofurazan ring are replaced with other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofurazan derivatives, while substitution reactions can produce a variety of substituted benzofurazan compounds .
科学的研究の応用
TRV-1387 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: TRV-1387 is used as a research tool to study the chemical properties and reactivity of benzofurazan derivatives.
Biology: In biological research, TRV-1387 is employed to investigate the mechanisms of protein aggregation and its inhibition. It serves as a model compound to study the interactions between small molecules and proteins.
Medicine: TRV-1387 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: In the pharmaceutical industry, TRV-1387 is explored for its potential as a lead compound in drug development.
作用機序
TRV-1387 exerts its effects by inhibiting the aggregation of tau protein and amyloid-β. The compound interacts with these proteins, preventing them from forming insoluble deposits known as neurofibrillary tangles and amyloid plaques. The exact molecular targets and pathways involved include:
類似化合物との比較
TRV-1387 is unique among benzofurazan derivatives due to its dual inhibitory activity against both tau protein and amyloid-β aggregation. Similar compounds include:
TRV-1501: Another benzofurazan derivative with similar inhibitory activity but different chemical structure.
TRV-1523: A compound that selectively inhibits tau protein aggregation but has limited activity against amyloid-β.
TRV-1547: A derivative with enhanced potency against amyloid-β aggregation but reduced activity against tau protein.
Compared to these compounds, TRV-1387 offers a balanced inhibitory profile, making it a versatile candidate for research and therapeutic applications .
特性
分子式 |
C23H25F3N4O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol |
InChI |
InChI=1S/C23H25F3N4O2/c24-23(25,26)22(31)16-5-3-4-15(12-16)17-13-19-21(28-32-27-19)20(14-17)30-10-6-18(7-11-30)29-8-1-2-9-29/h3-5,12-14,18,22,31H,1-2,6-11H2 |
InChIキー |
CTKOEULANBZLQK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC(=CC4=NON=C34)C5=CC(=CC=C5)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)




![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)




